

# physical and chemical properties of 2-Dimethylamino-6-fluorobenzonitrile

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## Compound of Interest

Compound Name: 2-Dimethylamino-6-fluorobenzonitrile

Cat. No.: B1301773

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## An In-depth Technical Guide to 2-Dimethylamino-6-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and potential biological properties of **2-Dimethylamino-6-fluorobenzonitrile**. The information is intended to support research, development, and application of this compound in various scientific fields, particularly in medicinal chemistry and drug discovery.

## Core Chemical and Physical Properties

**2-Dimethylamino-6-fluorobenzonitrile** is a substituted aromatic nitrile with the molecular formula  $C_9H_9FN_2$ .<sup>[1]</sup> Its chemical structure incorporates a benzene ring functionalized with a dimethylamino group, a fluorine atom, and a nitrile group. These functional groups are expected to influence its reactivity, polarity, and biological activity.

Table 1: Physical and Chemical Properties of **2-Dimethylamino-6-fluorobenzonitrile**

Property	Value	Source
CAS Number	96994-73-9	[1]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> FN <sub>2</sub>	[1]
Molecular Weight	164.18 g/mol	[1]
Predicted XlogP	1.9	[2]
Predicted Boiling Point	321.7 ± 27.0 °C	Estimated based on[3]
Predicted Density	1.13 ± 0.1 g/cm <sup>3</sup>	Estimated based on[3]
Appearance	Solid (predicted)	---
Solubility	Insoluble in water (predicted), soluble in organic solvents.	---

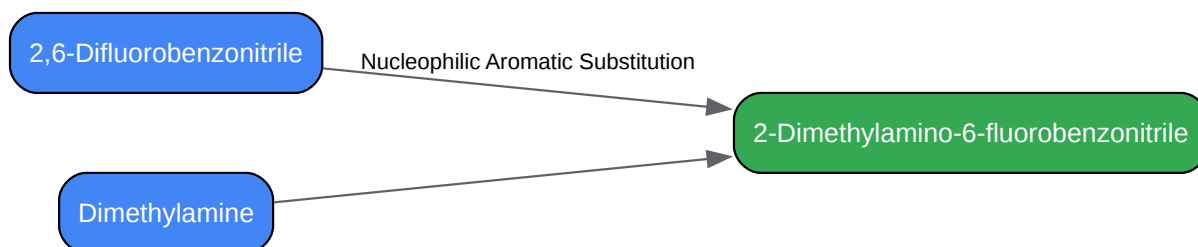
Note: Predicted values are computationally derived and should be confirmed by experimental analysis.

## Experimental Protocols

### Synthesis of 2-Dimethylamino-6-fluorobenzonitrile

A plausible synthetic route for **2-Dimethylamino-6-fluorobenzonitrile** involves the nucleophilic aromatic substitution of a suitable di-substituted fluorinated precursor. A general protocol is outlined below, based on the synthesis of related dialkylamino-substituted aromatic compounds.[4][5][6][7]

Reaction Scheme:



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Figure 1: Proposed synthetic workflow for **2-Dimethylamino-6-fluorobenzonitrile**.

Materials:

- 2,6-Difluorobenzonitrile
- Dimethylamine (solution in THF or as a gas)
- Aprotic polar solvent (e.g., DMSO, DMF)
- Base (e.g.,  $K_2CO_3$ ,  $Et_3N$ )
- Inert atmosphere (e.g., Nitrogen, Argon)

Procedure:

- To a solution of 2,6-difluorobenzonitrile in an aprotic polar solvent, add a suitable base.
- Introduce dimethylamine to the reaction mixture. This can be done by bubbling dimethylamine gas through the solution or by adding a solution of dimethylamine in a solvent like THF.
- Heat the reaction mixture under an inert atmosphere. The reaction temperature and time will need to be optimized, but a starting point could be 80-120°C for several hours.
- Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

## Purification

The crude **2-Dimethylamino-6-fluorobenzonitrile** can be purified using standard laboratory techniques.

Protocol:

- **Column Chromatography:** The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, is likely to provide good separation. The fractions containing the pure product can be identified by TLC analysis.
- **Recrystallization:** If the product is a solid, recrystallization from a suitable solvent system can be employed to achieve high purity. The choice of solvent will depend on the solubility of the compound.

## Spectroscopic Analysis

The structure of **2-Dimethylamino-6-fluorobenzonitrile** can be confirmed by a combination of spectroscopic methods. The expected spectral features are described below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **$^1\text{H}$  NMR:** The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the dimethylamino group. The aromatic protons will likely appear as multiplets in the downfield region (around 7.0-7.8 ppm), with their chemical shifts and coupling patterns influenced by the fluorine and dimethylamino substituents. The methyl protons of the dimethylamino group should appear as a singlet in the upfield region (around 2.5-3.5 ppm).
- **$^{13}\text{C}$  NMR:** The carbon NMR spectrum will show distinct signals for the aromatic carbons, the nitrile carbon, and the methyl carbons of the dimethylamino group. The carbon atoms attached to the fluorine will exhibit C-F coupling.
- **$^{19}\text{F}$  NMR:** The fluorine NMR spectrum should display a single resonance for the fluorine atom on the aromatic ring. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

## Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Key expected absorption bands include:

- **C≡N stretch:** A strong, sharp absorption band in the region of 2220-2240  $\text{cm}^{-1}$  is characteristic of the nitrile group in an aromatic compound.[\[8\]](#)[\[9\]](#)
- **C-F stretch:** An absorption band in the region of 1200-1300  $\text{cm}^{-1}$  is expected for the C-F bond.
- **C-N stretch:** Absorptions corresponding to the C-N bonds of the dimethylamino group will be present.
- **Aromatic C-H and C=C stretches:** Characteristic absorptions for the aromatic ring will be observed in their respective regions.

## Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ( $M^+$ ) at  $m/z = 164$ . The fragmentation pattern will likely involve the loss of small neutral molecules or radicals, such as HCN,  $\text{CH}_3$ , and potentially others, providing further structural information.

## Potential Biological Activity and Signaling Pathways

While there is no specific biological data available for **2-Dimethylamino-6-fluorobenzonitrile**, the structural motifs present in the molecule suggest potential areas of pharmacological interest.

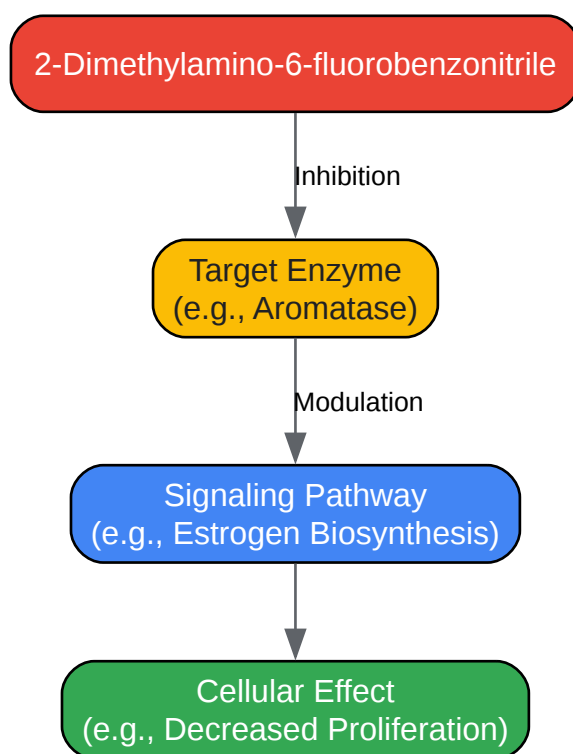
## Inferred Biological Roles

- **Enzyme Inhibition:** Substituted benzonitriles are known to act as inhibitors of various enzymes. For instance, some are known to be aromatase inhibitors, which are used in the treatment of estrogen-dependent cancers.[\[8\]](#)[\[9\]](#) The nitrile group can act as a key pharmacophore in binding to the active site of enzymes.

- Anti-inflammatory Activity: Certain substituted benzonitriles have been investigated for their anti-inflammatory properties.[10]
- Cytotoxicity: The presence of fluorine in aromatic compounds can significantly influence their biological activity, often enhancing their cytotoxic effects against cancer cell lines.[11][12][13] The increased lipophilicity and altered electronic properties due to fluorination can lead to improved cellular uptake and target interaction.[14][15]

## Hypothetical Signaling Pathway

Given the known activities of related compounds, a hypothetical signaling pathway for **2-Dimethylamino-6-fluorobenzonitrile** could involve the modulation of a key enzyme or receptor involved in cell proliferation or inflammation. For example, if it were to act as an aromatase inhibitor, it would interfere with the estrogen biosynthesis pathway.



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Figure 2: Hypothetical signaling pathway for **2-Dimethylamino-6-fluorobenzonitrile**.

Disclaimer: The biological activities and signaling pathways described are speculative and based on the activities of structurally related compounds. Experimental validation is required to determine the actual pharmacological profile of **2-Dimethylamino-6-fluorobenzonitrile**.

## Safety and Handling

Detailed toxicology data for **2-Dimethylamino-6-fluorobenzonitrile** is not available. However, based on the data for similar compounds, it should be handled with care. Assume it is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

This technical guide provides a foundational understanding of **2-Dimethylamino-6-fluorobenzonitrile**. Further experimental investigation is necessary to fully elucidate its properties and potential applications.

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- To cite this document: BenchChem. [physical and chemical properties of 2-Dimethylamino-6-fluorobenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1301773#physical-and-chemical-properties-of-2-dimethylamino-6-fluorobenzonitrile]

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